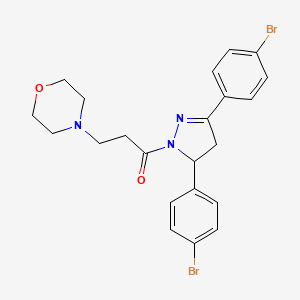

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted with two 4-bromophenyl groups at positions 3 and 5. A morpholine moiety is attached via a propan-1-one linker at position 1 of the pyrazoline ring. Synthetically, such compounds are typically derived from chalcone precursors via cyclocondensation with hydrazine derivatives, as seen in analogous pyrazoline syntheses . Characterization methods include X-ray crystallography (validated by programs like SHELXL ), IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Br2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)27(25-20)22(28)9-10-26-11-13-29-14-12-26/h1-8,21H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDBUUKOONSXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one typically involves multi-step organic reactions. One common method is the condensation of 4-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazoline derivative. This intermediate is further reacted with morpholine and a suitable acylating agent to produce the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one, exhibit a variety of biological activities:

- Anticancer Activity : Preliminary studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar pyrazole structures have demonstrated significant antitumor effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities. The presence of bromophenyl groups enhances their interaction with microbial targets, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups into the pyrazole framework. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the synthesized compound .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of a related pyrazole derivative against a panel of human tumor cell lines following the National Cancer Institute protocols. The compound exhibited mean growth inhibition values indicating potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results revealed that compounds with similar structures to this compound displayed promising antibacterial activity.

Mechanism of Action

The mechanism of action of 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups and the pyrazole ring can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholinopropanone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

*Calculated molecular weight based on formula C21H19Br2N3O2.

Key Findings

Electronic and Steric Effects :

- The target compound’s bis(4-bromophenyl) groups increase steric bulk and electron-withdrawing effects compared to fluorophenyl (e.g., Compound 2 ) or chlorophenyl analogs. This may influence binding affinity in biological systems or catalytic activity.

- Morpholine vs. Hydrazinyloxy : The morpholine group in the target compound enhances solubility and metabolic stability relative to BR-3’s hydrazinyloxy group, which introduces polar N-H bonds prone to oxidation .

Structural Conformation :

- Dihedral angles between the pyrazole ring and aromatic substituents (e.g., 4.64°–10.53° in fluorophenyl analogs ) suggest reduced conjugation compared to fully planar systems. The target compound’s dihedral angles (unreported) likely deviate further due to bromine’s steric bulk.

Spectral Signatures :

- IR : C=O stretches (~1658–1700 cm⁻¹) are consistent across analogs, but C-Br (1028 cm⁻¹) and C-F (unreported, typically ~1200 cm⁻¹) distinguish brominated and fluorinated derivatives .

- ¹H NMR : Methylene protons (δ 1.26–4.80) and aromatic protons (δ 7.18–7.75) align with pyrazoline core structures, but substituents like morpholine introduce distinct splitting patterns (e.g., δ 3.62 for pyrazole ring protons) .

Crystallographic Validation :

- The target compound’s structure would likely be validated using SHELX programs, as seen in related pyrazoline derivatives . In contrast, less-bulky analogs (e.g., fluorophenyl derivatives) exhibit tighter dihedral angles, enhancing crystallinity .

Biological Activity

The compound 1-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of the target compound involves several steps, typically starting from 4-bromoacetophenone and utilizing methods such as Claisen condensation followed by reactions with morpholine derivatives. The final product is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.

Key Synthetic Steps:

- Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine with a diketone to form the pyrazole framework.

- Substitution Reactions : Bromophenyl groups are introduced through electrophilic aromatic substitution.

- Morpholine Attachment : The morpholine moiety is linked via nucleophilic substitution to yield the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains and fungi. The presence of bromine substituents can enhance the lipophilicity and bioactivity of these compounds.

Anticancer Properties

Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory activity of related pyrazole compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests that the target compound may also exhibit similar properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have assessed the biological activity of pyrazole derivatives:

- Case Study 1 : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromophenyl substitutions had enhanced activity compared to non-substituted analogs.

- Case Study 2 : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7, indicating their potential as chemotherapeutic agents.

Research Findings Summary Table

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | Disruption of cell membrane integrity |

| Anticancer | Induces apoptosis in cancer cells | Inhibition of cell cycle progression |

| Anti-inflammatory | Reduces cytokine levels | Modulation of inflammatory pathways |

Q & A

Q. How can synthetic routes for this pyrazoline derivative be experimentally designed?

The compound can be synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives. A typical protocol involves refluxing (2E)-1-(4-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one with hydrazine hydrate in a polar solvent (e.g., acetic acid or butyric acid) for 10–12 hours under controlled temperature (e.g., 369–371 K). Post-reaction, the product is precipitated in ice-cold water and purified via recrystallization (ethanol or DMF). Key parameters include solvent choice, reaction time, and hydrazine stoichiometry to minimize byproducts .

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 70.3°–84.0° for fluorophenyl analogs), and envelope conformations of the pyrazoline ring (flap atom displacements: 0.078–0.205 Å) .

- NMR spectroscopy : Confirms regiochemistry via coupling constants (e.g., for pyrazoline protons) and substituent integration .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How do crystal packing interactions influence bioactivity?

Intermolecular forces (C–H⋯O/F hydrogen bonds, π⋯π stacking) stabilize the 3D network, potentially affecting solubility and receptor binding. For example, weak C–H⋯O interactions in analogs form dimeric motifs, which may enhance membrane permeability or alter pharmacokinetics . Computational modeling (e.g., DFT) can correlate crystal parameters with observed biological activities (e.g., antimicrobial or antitumor effects) .

Q. What factors explain yield disparities in synthetic routes?

Yield variations (e.g., 22%–86% in analogs) arise from:

- Steric/electronic effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization.

- Reaction conditions : Prolonged reflux in butyric acid improves cyclization but may degrade acid-sensitive groups .

- Purification methods : Slow evaporation from DMF yields higher-purity crystals than rapid precipitation .

Q. How can biological activity assays be optimized for this compound?

- Experimental design : Use randomized block designs with split-split plots to test variables (e.g., concentration, exposure time) across replicates, ensuring statistical robustness .

- Bioactivity endpoints : Prioritize assays aligned with pyrazoline mechanisms (e.g., kinase inhibition for antitumor activity, MIC tests for antimicrobial effects) .

- Control groups : Include structurally similar analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent-specific effects .

Q. How should conflicting bioactivity data be resolved?

Discrepancies in reported activities (e.g., antimicrobial vs. inactive results) may stem from:

- Purity differences : Verify via HPLC and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and incubation times.

- Structural variability : Compare dihedral angles and substituent electronegativity (e.g., Br vs. Cl) to identify pharmacophore requirements .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazoline Derivatives

| Parameter | Value (Range) | Impact on Bioactivity | Reference |

|---|---|---|---|

| Dihedral angle (aryl rings) | 70.3°–84.0° | Modulates receptor docking | |

| Pyrazoline ring conformation | Envelope (Q = 0.1957 Å) | Affects membrane permeability | |

| Intermolecular interactions | C–H⋯O/F, π⋯π | Enhances crystal stability |

Q. Table 2. Synthetic Optimization Guidelines

| Variable | Optimal Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Butyric acid | Higher cyclization efficiency | |

| Reaction time | 10–12 hours | Minimizes byproducts | |

| Purification method | Slow evaporation (DMF) | Improves crystal quality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.